5-Trifluoromethylcytidine

Descripción general

Descripción

5-Trifluoromethylcytidine is a remarkable antiviral compound that demonstrates exceptional potency in research of RNA virus-induced infections . This compound can be used in flaviviruses and picornaviruses, including notorious hepatitis C and poliovirus . Its mechanism of action involves the inhibition of viral replication and cellular protein research and development .

Synthesis Analysis

The synthesis of 5-Trifluoromethylcytidine involves the transformation of underexploited 5-trifluoromethyluridine . The unique reactivity of the CF3 group in the aromatic ring allows the direct incorporation of several distinct C5-C carbon substituents .

Molecular Structure Analysis

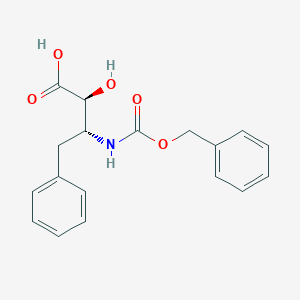

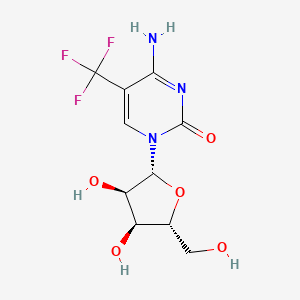

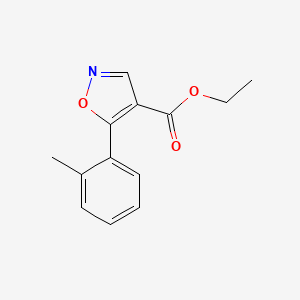

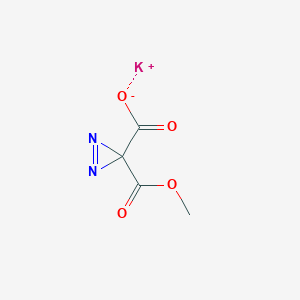

The molecular formula of 5-Trifluoromethylcytidine is C10H12F3N3O5 . It is soluble in ethanol . The IUPAC name is 4-amino-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(trifluoromethyl)pyrimidin-2-one .

Chemical Reactions Analysis

The trifluoromethyl (TFM, -CF3) group has been involved in several chemical reactions, such as coupling reactions, nucleophilic reactions, and electrophilic reactions .

Physical And Chemical Properties Analysis

The physical and chemical properties of 5-Trifluoromethylcytidine include a boiling point of 474.6±55.0°C at 760 mmHg, a melting point of 216-218°C (ethanol), and a density of 2.0±0.1 g/cm3 .

Aplicaciones Científicas De Investigación

1. Cancer Research and Therapy

5-Trifluoromethyl-2'-deoxycytidine (F3methyl-dCyd), in combination with tetrahydrouridine (H4Urd), has demonstrated significant efficacy against solid tumors such as adenocarcinoma 755 and Lewis lung carcinoma in mice. This combination surpasses the efficacy of other fluorinated pyrimidines when administered alone. The heightened efficacy is attributed to decreased systemic deamination and catabolism, with selective conversion at the tumor site due to elevated levels of cytidine deaminase in tumors. This suggests a novel approach for treating human tumors possessing elevated levels of cytidine deaminase, including certain leukemias and carcinomas. F3methyl-dCyd + H4Urd potentially allows a DNA-directed approach, contrasting with current fluorinated pyrimidines that target both DNA and RNA (Mekras, Boothman, & Greer, 1985).

2. DNA Damage Detection

The comet assay, a sensitive method for detecting DNA damage in individual cells, utilizes the cytosine analog 5-aza-2'-deoxycytidine (5-aza-CdR) to study DNA damage induction in human lung cancer cells. This assay highlights the role of cytosine analogs, like 5-Trifluoromethylcytidine, in understanding DNA damage and its implications in cancer research (Liao, McNutt, & Zhu, 2009).

3. Genomic DNA Research

5-Formyl-2'-deoxycytidine (5fdC) is a naturally occurring nucleobase in genomic DNA, produced via oxidation of 5-methylcytosine (5mdC). It plays a role in the TET-mediated DNA demethylation pathway and influences genetic expression by altering the structure and stability of genomic DNA. Research on 5fdC, including its formation, distribution, and biological functions, provides insights into DNA demethylation and the functional role of formylated cytidine derivatives in cells (Zhang & Zhou, 2019).

4. RNA-targeted Technologies

Oligonucleotides containing 2'-Deoxy-5-trifluoromethyluridine and 2'-Deoxy-5-trifluoromethylcytidine have been synthesized and evaluated for their binding affinity to DNA and RNA. The stability of the duplex formed with single-stranded RNA by these oligonucleotides suggests their potential application in various RNA-targeted technologies (Ito, Matsuo, Ōsawa, & Hari, 2017).

Mecanismo De Acción

Safety and Hazards

Propiedades

IUPAC Name |

4-amino-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(trifluoromethyl)pyrimidin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12F3N3O5/c11-10(12,13)3-1-16(9(20)15-7(3)14)8-6(19)5(18)4(2-17)21-8/h1,4-6,8,17-19H,2H2,(H2,14,15,20)/t4-,5-,6-,8-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTPDEYWPIGFRQM-UAKXSSHOSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NC(=O)N1C2C(C(C(O2)CO)O)O)N)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(C(=NC(=O)N1[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)N)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12F3N3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Trifluoromethylcytidine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(2-Hydroxyphenyl)carbamoyl]propanoic acid](/img/structure/B3283273.png)